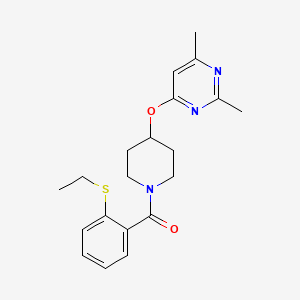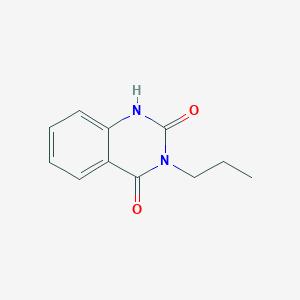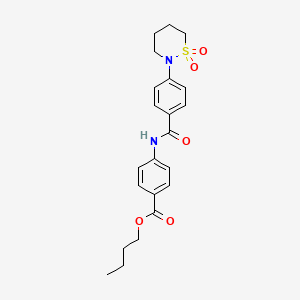
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups and structural features that are common in medicinal chemistry . It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a common structure in many biological molecules . Attached to this ring is a piperidine ring, a six-membered ring with one nitrogen atom, which is a key structural feature in many pharmaceuticals . The compound also contains an ether linkage and a thioether group.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ether and thioether groups might be susceptible to reactions with strong acids or bases. The pyrimidine ring might undergo substitution reactions at the carbon or nitrogen positions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ether and thioether groups might make the compound more polar, affecting its solubility in different solvents.Scientific Research Applications
Complex Formation and Metal Interactions
Research by Pod''yachev et al. (1994) on the acid-base properties and complex-forming abilities of 4,6-dimethyl-2-(1H)-pyrimidinone highlights the significance of pyrimidinone derivatives in complex formation with metals like dysprosium(III). This study underlines the basicity and acidity differences between oxo and thio analogs of pyrimidinone, which are crucial for understanding the coordination chemistry of such compounds Pod''yachev et al., 1994.
Nonlinear Optical Properties
Hussain et al. (2020) explored the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives. This research demonstrates the potential applications of pyrimidine derivatives in the fields of medicine and nonlinear optics (NLO), providing insights into the promising applications of compounds like "(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone" in optoelectronic and high-tech applications Hussain et al., 2020.
Antimicrobial and Anticancer Agents
The synthesis of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has been investigated for potential antimicrobial and anticancer applications. This research underscores the chemical versatility and biological efficacy of pyrimidine and piperidine derivatives, hinting at the potential biomedical applications of the compound Hafez et al., 2016.
Synthesis and Antibacterial Activity
Merugu et al. (2010) conducted studies on the synthesis and antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones, demonstrating the relevance of such compounds in developing new antibacterial agents. These findings suggest potential applications in pharmaceutical research and development for compounds with similar structural features Merugu et al., 2010.
Antimicrobial Agents from Pyrimidinone Derivatives
Research by Hossan et al. (2012) on the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings offers insights into the antimicrobial applications of such chemical structures. This study further highlights the potential utility of complex organic compounds in addressing bacterial and fungal infections Hossan et al., 2012.
Mechanism of Action
Target of Action
It contains apiperidine and a 2,6-dimethylpyrimidine moiety . Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Similarly, 2,6-dimethylpyrimidine is a common structure in many biologically active compounds .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. The presence of the piperidine and 2,6-dimethylpyrimidine moieties suggests that it might interact with its targets through these functional groups .
Biochemical Pathways
Compounds containing piperidine and 2,6-dimethylpyrimidine moieties have been associated with a wide range of biological activities .
Pharmacokinetics
The presence of the piperidine and 2,6-dimethylpyrimidine moieties might influence its pharmacokinetic properties .
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound.
Future Directions
Properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-4-26-18-8-6-5-7-17(18)20(24)23-11-9-16(10-12-23)25-19-13-14(2)21-15(3)22-19/h5-8,13,16H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYXQMZCRJDCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/no-structure.png)

![3-Cyano-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2999337.png)
![8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2999338.png)
![1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B2999339.png)


![methyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2999344.png)
![4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2999345.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2999349.png)
![N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide](/img/structure/B2999352.png)

![(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid](/img/structure/B2999354.png)
